molecular formula C5H4INO B1351942 4-iodo-1H-pyrrole-2-carbaldehyde CAS No. 33515-62-7

4-iodo-1H-pyrrole-2-carbaldehyde

Cat. No. B1351942
CAS RN: 33515-62-7
M. Wt: 221 g/mol
InChI Key: AEYJSULNKPFTAP-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrrole-2-carbaldehyde is a chemical compound with the CAS Number: 33515-62-7 . It has a molecular weight of 221 and is solid in its physical form .


Molecular Structure Analysis

The molecular formula of 4-Iodo-1H-pyrrole-2-carbaldehyde is C5H4INO . It has an average mass of 220.996 Da and a monoisotopic mass of 220.933746 Da .


Physical And Chemical Properties Analysis

4-Iodo-1H-pyrrole-2-carbaldehyde has a density of 2.2±0.1 g/cm3 . It has a boiling point of 319.3±27.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 56.1±3.0 kJ/mol . Its flash point is 146.9±23.7 °C . The index of refraction is 1.726 . It has a molar refractivity of 40.3±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Tandem Ring-Contraction/Regioselective C-H Iodination

    A study by Tang et al. (2023) describes a method for the synthesis of 4-iodopyrrole-2-carbaldehydes from pyridinium salts. This process involves a cascade construction and selective C4 position iodination, using sodium iodide as an iodine source, demonstrating a step-efficient approach for enriching the pyrroles library (Tang et al., 2023).

  • Synthesis of Thienyl Analogue of Undecylprodigiosin

    D’Auria et al. (1999) reported the synthesis of a thienyl analogue of undecylprodigiosin, an immunosuppressive drug, using 4-iodo-5-(2-thienyl)pyrrole-2-carbaldehyde (D’Auria et al., 1999).

Supramolecular Chemistry and Magnetism

  • Single Molecule Magnets: Giannopoulos et al. (2014) utilized 1-methyl-1H-pyrrole-2-carbaldehyde oxime in the coordination of paramagnetic transition metal ions, leading to a new {Mn(III)25} barrel-like cluster. This compound exhibits single-molecule magnetic behavior, marking its significance in the field of supramolecular chemistry and magnetism (Giannopoulos et al., 2014).

Pharmaceutical and Medicinal Chemistry

  • Anticancer Drug Intermediates: Wang et al. (2017) developed a rapid synthetic method for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an important intermediate for small molecule anticancer drugs (Wang et al., 2017).

Molecular and Structural Chemistry

  • Intramolecular Hydrogen Bonding Effects

    Afonin et al. (2009) studied the intramolecular hydrogen bonding effects in configurational isomers of 1-vinylpyrrole-2-carbaldehyde oxime, revealing insights into molecular structures and interactions (Afonin et al., 2009).

  • Anion Binding Properties

    Deliomeroglu et al. (2014) synthesized tetrakis(1H-pyrrole-2-carbaldehyde) receptors with tunable anion binding properties for dihydrogenphosphate and pyrophosphate anions. This demonstrates the compound's relevance in molecular recognition and sensing applications (Deliomeroglu et al., 2014).

Safety And Hazards

The safety information for 4-Iodo-1H-pyrrole-2-carbaldehyde indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

4-iodo-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-4-1-5(3-8)7-2-4/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYJSULNKPFTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405419
Record name 4-iodo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1H-pyrrole-2-carbaldehyde

CAS RN

33515-62-7
Record name 4-iodo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
3
Citations
RA Davis, AR Carroll, RJ Quinn, PC Healy… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C5H4INO, was synthesized during research aimed at producing suitable halogenated pyrrole building blocks for Suzuki–Miyaura coupling reactions. In the crystal …
Number of citations: 6 scripts.iucr.org
JH Liu, QC Yang, TCW Mak… - The Journal of Organic …, 2000 - ACS Publications
A combined use of α-lithiation and nucleophilic substitutions of N,N-dimethyl 3,4-bis(trimethylsilyl)-1H-pyrrole-1-sulfonamide 8c led to several 2-substituted 3,4-bis(trimethylsilyl)-1H-…
Number of citations: 129 pubs.acs.org
M Bergauer, P Gmeiner - Synthesis, 2001 - thieme-connect.com
Abstract Treatment of the acceptor-substituted pyrroles 1a-k with neat triethyl orthoformate gives access to the diethoxymethyl (DEM) protected derivatives 2a-k in high yield. Convenient …
Number of citations: 28 www.thieme-connect.com

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